Cas no 1781520-69-1 (2,2-difluorohexan-1-ol)

2,2-Difluorohexan-1-ol is a fluorinated alcohol with the molecular formula C₆H₁₂F₂O. This compound features two fluorine atoms at the 2-position of a hexanol backbone, imparting unique physicochemical properties such as enhanced polarity and potential metabolic stability. The presence of fluorine atoms can influence lipophilicity and hydrogen-bonding interactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural characteristics may also contribute to improved bioavailability in bioactive molecules. The compound is typically handled under standard laboratory conditions, with attention to its reactivity and solubility profile. Further applications may include use as a building block in specialty chemical development.
2,2-difluorohexan-1-ol structure
2,2-difluorohexan-1-ol structure
Product name:2,2-difluorohexan-1-ol
CAS No:1781520-69-1
MF:C6H12F2O
MW:138.155689239502
CID:6416635
PubChem ID:53966151

2,2-difluorohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluorohexan-1-ol
    • 1-Hexanol, 2,2-difluoro-
    • EN300-1957992
    • SCHEMBL6085851
    • 1781520-69-1
    • SVTOPHWVHXYAGD-UHFFFAOYSA-N
    • Inchi: 1S/C6H12F2O/c1-2-3-4-6(7,8)5-9/h9H,2-5H2,1H3
    • InChI Key: SVTOPHWVHXYAGD-UHFFFAOYSA-N
    • SMILES: C(O)C(F)(F)CCCC

Computed Properties

  • Exact Mass: 138.08562133g/mol
  • Monoisotopic Mass: 138.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 73.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.015±0.06 g/cm3(Predicted)
  • Boiling Point: 163.4±25.0 °C(Predicted)
  • pka: 13.90±0.10(Predicted)

2,2-difluorohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1957992-10.0g
2,2-difluorohexan-1-ol
1781520-69-1 95%
10g
$5037.0 2023-06-03
Enamine
EN300-1957992-5.0g
2,2-difluorohexan-1-ol
1781520-69-1 95%
5g
$3396.0 2023-06-03
Aaron
AR027SA2-2.5g
2,2-difluorohexan-1-ol
1781520-69-1 95%
2.5g
$1909.00 2025-02-17
1PlusChem
1P027S1Q-100mg
2,2-difluorohexan-1-ol
1781520-69-1 95%
100mg
$350.00 2024-06-18
1PlusChem
1P027S1Q-1g
2,2-difluorohexan-1-ol
1781520-69-1 95%
1g
$926.00 2024-06-18
1PlusChem
1P027S1Q-2.5g
2,2-difluorohexan-1-ol
1781520-69-1 95%
2.5g
$1756.00 2024-06-18
Aaron
AR027SA2-500mg
2,2-difluorohexan-1-ol
1781520-69-1 95%
500mg
$776.00 2025-02-17
Enamine
EN300-1957992-0.05g
2,2-difluorohexan-1-ol
1781520-69-1 95%
0.05g
$273.0 2023-09-17
Enamine
EN300-1957992-0.5g
2,2-difluorohexan-1-ol
1781520-69-1 95%
0.5g
$914.0 2023-09-17
Enamine
EN300-1957992-0.1g
2,2-difluorohexan-1-ol
1781520-69-1 95%
0.1g
$407.0 2023-09-17

Additional information on 2,2-difluorohexan-1-ol

Introduction to 2,2-difluorohexan-1-ol (CAS No. 1781520-69-1)

2,2-difluorohexan-1-ol, identified by the chemical identifier CAS No. 1781520-69-1, is a fluorinated alcohol that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and specialty chemicals.

The molecular structure of 2,2-difluorohexan-1-ol consists of a six-carbon chain with two fluorine atoms attached to the second carbon and a hydroxyl group at the terminal carbon. This specific arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its reactivity and functionality. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive moiety for drug design.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological activity and improve pharmacokinetic profiles. 2,2-difluorohexan-1-ol has been explored in several research studies as a building block for more complex molecules. Its role in synthesizing pharmacologically active agents has been particularly noteworthy, with investigations focusing on its potential applications in anti-inflammatory, anti-viral, and anti-cancer therapies.

One of the most compelling aspects of 2,2-difluorohexan-1-ol is its versatility in chemical transformations. The hydroxyl group provides a nucleophilic site for various functionalization reactions, while the fluorine atoms can serve as handles for further derivatization. This dual functionality has enabled researchers to develop a range of derivatives with tailored properties for specific applications. For instance, acylation or esterification of the hydroxyl group can yield compounds with enhanced solubility or stability.

The pharmaceutical industry has been particularly keen on exploring the potential of 2,2-difluorohexan-1-ol due to its structural similarity to natural products that exhibit biological activity. Studies have demonstrated that fluorinated alcohols can act as potent inhibitors of enzymes and receptors involved in disease pathways. By incorporating 2,2-difluorohexan-1-ol into drug candidates, researchers aim to improve binding affinity and reduce off-target effects, thereby enhancing therapeutic efficacy.

Moreover, the synthesis of 2,2-difluorohexan-1-ol has been optimized through various methodologies to ensure high yield and purity. Modern synthetic approaches often involve catalytic hydrogenation or metal-catalyzed cross-coupling reactions to introduce the fluorine atoms efficiently. These advancements have made it feasible to produce larger quantities of the compound for industrial applications.

Recent research has also highlighted the role of 2,2-difluorohexan-1-ol in material science. Its unique properties make it suitable for developing advanced polymers and coatings with improved durability and chemical resistance. The fluorine atoms contribute to hydrophobicity, while the alcohol group allows for hydrogen bonding interactions, leading to materials with enhanced performance characteristics.

In conclusion, 2,2-difluorohexan-1-ol (CAS No. 1781520-69-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across multiple disciplines. As scientific understanding continues to evolve, the applications of this compound are expected to expand further, driving progress in both academic research and industrial innovation.

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